molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No.: B009237
CAS No.: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
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Description

Significance of Iodo-substituted Benzoate (B1203000) Esters in Organic Synthesis and Medicinal Chemistry

Iodo-substituted benzoate esters, including Methyl 4-amino-3-iodobenzoate, are important intermediates in the synthesis of a wide range of organic compounds. ontosight.ai The presence of the iodine atom is particularly significant as it can be readily replaced by other functional groups through various chemical reactions, such as cross-coupling reactions. ontosight.ai This reactivity allows for the construction of complex molecular architectures.

In medicinal chemistry, derivatives of iodo-substituted benzoate esters are investigated for their potential biological activities, making them candidates for drug discovery and development. ontosight.ai For instance, research has shown the use of this compound in the synthesis of carbazole (B46965) alkaloids, some of which exhibit antibacterial and anticancer properties. rsc.org

Overview of Aryl Halides in Synthetic Methodologies

Aryl halides are a class of organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.me They are fundamental building blocks in organic synthesis due to their ability to participate in a variety of chemical transformations. numberanalytics.com

These compounds are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me The reactivity of aryl halides in these reactions is influenced by the nature of the halogen, with iodides generally being the most reactive. fiveable.me

The stability of the aromatic ring makes aryl halides less reactive than their aliphatic counterparts in certain reactions. fiveable.me However, this characteristic also allows for selective transformations at the carbon-halogen bond. fiveable.me The development of new catalytic systems, including those with reduced environmental impact, continues to expand the utility of aryl halides in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comasiaresearchnews.com

Research Findings

Recent research has highlighted the utility of this compound in various synthetic applications. One notable example is its use as a precursor in the copper-promoted N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C-H arylation to produce methyl carbazole-3-carboxylate derivatives. rsc.org This methodology has been successfully applied to the total synthesis of several naturally occurring carbazole alkaloids. rsc.org

Furthermore, the synthesis of nitrogen-containing benzoannulated eight- and nine-membered heterocycles has been achieved using this compound, with ring-closing metathesis as a key reaction step. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVFVTVXSKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399364
Record name Methyl 4-amino-3-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-49-1
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-iodobenzoate
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Synthetic Methodologies for Methyl 4 Amino 3 Iodobenzoate

Direct Iodination of Methyl 4-aminobenzoate (B8803810) Derivatives

Direct iodination of the aromatic ring of methyl 4-aminobenzoate is a common approach to introduce an iodine atom at the position ortho to the amino group. The activating and ortho, para-directing nature of the amino group facilitates this electrophilic substitution. Various iodinating agents have been employed for this transformation, each with its own set of reaction conditions and outcomes.

Iodination using Molecular Iodine

The use of molecular iodine (I₂) for the iodination of aromatic compounds often requires an activating agent or specific reaction conditions to generate a more electrophilic iodine species. In one documented procedure, molecular iodine is used in a mixture of pyridine (B92270) and 1,4-dioxane (B91453) at 0°C. rsc.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is worked up by dilution with ethyl acetate (B1210297) and washing with sodium thiosulfate (B1220275) solution to remove excess iodine. rsc.org This method has been reported to yield methyl 4-amino-3-iodobenzoate in high purity.

Another approach involves the use of molecular iodine in the presence of an oxidizing agent. For instance, a system of molecular iodine with an oxidizing agent can be employed to carry out the iodination, where the oxidizing agent helps to generate the electrophilic iodinating species in situ. google.comgoogle.com

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent for activated aromatic rings. commonorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be heated to reflux to ensure completion. commonorganicchemistry.com The use of NIS often provides good yields and can be advantageous due to the ease of handling and the formation of succinimide (B58015) as a byproduct, which is generally easy to remove. In some cases, a catalytic amount of an acid, like trifluoroacetic acid, can be used to enhance the reactivity of NIS. organic-chemistry.org Lewis acids have also been shown to activate NIS for the iodination of even deactivated aromatic compounds. rsc.org

Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent iodinating agent that has been successfully used for the synthesis of this compound. imperial.ac.uk A particularly convenient method involves the use of ICl in acetic acid. This reaction proceeds smoothly on a preparative scale and has been reported to provide the desired product in a good yield of 74%. imperial.ac.uk The reaction is typically carried out by adding a solution of ICl in acetic acid to the substrate. imperial.ac.uk The use of ICl in the presence of excess hydrochloric acid is another variation, often employed in industrial processes at elevated temperatures. google.com A system of NaIO₄/KI/NaCl can also be used to generate ICl in situ for the iodination of activated aromatic compounds. daneshyari.com

Preparation from Related Benzoic Acid Derivatives

Another related method starts from 3-iodobenzoic acid, which can undergo nitration followed by reduction of the nitro group to an amino group, and finally esterification to yield the target molecule.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

The choice of synthetic route for this compound depends on a careful consideration of yield, selectivity, and scalability.

Synthetic RouteReagentsTypical YieldSelectivityScalability
Direct Iodination
Molecular IodineI₂, Pyridine, 1,4-Dioxane95% rsc.orgHigh for ortho-iodination due to the directing effect of the amino group.Moderate; handling of pyridine and removal of byproducts can be challenging on a large scale.
N-Iodosuccinimide (NIS)NIS, AcetonitrileGood (Specific yield not detailed in sources) commonorganicchemistry.comGenerally high; NIS is a selective iodinating agent for activated rings. organic-chemistry.orgGood; NIS is a solid reagent, and the reaction conditions are generally mild, making it amenable to scaling.
Iodine Monochloride (ICl)ICl, Acetic Acid74% imperial.ac.ukHigh; ICl is a reactive and effective reagent for this transformation.Good; the use of ICl in acetic acid is a convenient and scalable laboratory procedure. Industrial processes also utilize ICl. google.comimperial.ac.uk
From Benzoic Acid Derivatives
Esterification of 4-amino-3-iodobenzoic acid4-amino-3-iodobenzoic acid, Methanol, H₂SO₄High (Specific yield not detailed in sources) Excellent; the regiochemistry is pre-determined by the starting material.Excellent; Fischer esterification is a classic and highly scalable reaction.

In terms of yield , the direct iodination using molecular iodine in pyridine and 1,4-dioxane has been reported to give a very high yield of 95%. rsc.org The use of ICl in acetic acid also provides a good yield of 74%. imperial.ac.uk While specific yields for the NIS method and the esterification of 4-amino-3-iodobenzoic acid were not explicitly stated in the provided context, they are generally considered to be efficient reactions.

Selectivity is a crucial factor, particularly in direct iodination methods. The strong ortho, para-directing effect of the amino group ensures that the iodine atom is introduced at the desired position (ortho to the amino group) with high regioselectivity. The methods starting from pre-iodinated benzoic acid derivatives offer inherent selectivity as the position of the iodine is already fixed.

For scalability , methods that utilize readily available and inexpensive reagents and involve simple procedures are preferred. The iodination with ICl in acetic acid is described as a convenient preparative scale reaction. imperial.ac.uk The esterification of 4-amino-3-iodobenzoic acid is also highly scalable. While the molecular iodine method gives a high yield, the use of pyridine and the workup procedure might present challenges for large-scale synthesis. The NIS method is also generally scalable due to its mild conditions and the use of a solid reagent.

Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and available equipment.

Chemical Reactivity and Derivatization of Methyl 4 Amino 3 Iodobenzoate

Reactions Involving the Aryl Halide Moiety (Iodine)

The iodine atom attached to the benzene (B151609) ring of methyl 4-amino-3-iodobenzoate is a key functional group that enables a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine substituent in this compound makes it an excellent substrate for such transformations.

A notable application of this compound is its use in copper-promoted N-arylation reactions with boronic acids. rsc.orgresearchgate.net This reaction is a crucial step in a pathway leading to the synthesis of methyl carbazole-3-carboxylate derivatives. rsc.orgresearchgate.net These derivatives are, in turn, precursors to various naturally occurring carbazole (B46965) alkaloids. rsc.orgresearchgate.net The process involves the formation of a carbon-nitrogen bond between the amino group of the benzoate (B1203000) and the aryl group of the boronic acid, catalyzed by a copper species. rsc.org

Table 1: Copper-Catalyzed N-Arylation of this compound

Reactant 1 Reactant 2 Catalyst Product Class Reference

Following the initial N-arylation, the resulting product can undergo a palladium-catalyzed intramolecular C-H arylation. rsc.orgresearchgate.net This subsequent reaction leads to the formation of the carbazole ring system, a key structural motif in many biologically active compounds. rsc.orgresearchgate.net This two-step sequence, beginning with the copper-catalyzed C-N bond formation and followed by palladium-catalyzed cyclization, provides an efficient route to a variety of carbazole alkaloids. rsc.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can serve as the aryl halide component in such reactions. imperial.ac.uk For instance, it has been used in the solid-phase synthesis of cyclic peptides, where the Sonogashira coupling is a key macrocyclization step. imperial.ac.uk This reaction has also been employed in the synthesis of dehydrotryptophan derivatives through a palladium-catalyzed aminocyclization-coupling cascade. acs.org

Table 2: Sonogashira Coupling with this compound

Reactant 1 Reactant 2 Catalysts Product Type Reference
Palladium-Catalyzed Intramolecular C-H Arylation

Nucleophilic Substitution Reactions

The iodine atom on the aromatic ring of this compound can be displaced by various nucleophiles. cymitquimica.com This reactivity allows for the introduction of a wide range of functional groups. For example, in the synthesis of benzothiazoles, this compound has been condensed with o-aminothiophenols. Under acidic conditions and high temperatures, this can lead to the substitution of the iodo group. mdpi.com

Oxidation Reactions of the Iodine Atom

The iodine atom in aryl iodides can be oxidized to higher oxidation states, forming hypervalent iodine compounds. diva-portal.org These reagents are valuable in their own right as oxidizing agents or as precursors for further functionalization. rsc.orgmdpi.com For example, esters of 2-iodoxybenzoic acid (IBX-esters) can be prepared by the hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org While direct oxidation of the iodine in this compound is not explicitly detailed in the provided context, the oxidation of similar p-iodobenzoic acid derivatives to hypervalent iodine species has been demonstrated using oxidants like oxone. mdpi.com These oxidized species can then participate in a variety of chemical transformations. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methyl carbazole-3-carboxylate
o-aminothiophenols
2-iodoxybenzoic acid
p-iodobenzoic acid
Boronic Acids
Terminal Alkynes
Benzothiazoles
Dehydrotryptophan

Reactions Involving the Amino Group

The amino group of this compound is a key site for a variety of transformations, enabling the construction of new carbon-nitrogen bonds and the introduction of protective groups crucial for multi-step syntheses.

N-Arylation Reactions

The formation of N-aryl bonds is a fundamental transformation in medicinal and materials chemistry. This compound serves as a valuable substrate for these reactions, primarily through transition-metal-catalyzed cross-coupling methods.

Copper-promoted N-arylation of this compound with various boronic acids provides an efficient pathway to N-aryl derivatives. rsc.orgrsc.org This transformation is a key step in the synthesis of carbazole alkaloids. rsc.orgresearchgate.net For instance, the reaction with phenylboronic acid, catalyzed by copper(II) acetate (B1210297), leads to the formation of the corresponding N-phenyl product. rsc.org These reactions are often performed under mild conditions and can tolerate a range of functional groups on the boronic acid partner. researchgate.net The general approach has been successfully applied to the synthesis of naturally occurring carbazoles like clausine C, clausine H, and clausine L. rsc.orgresearchgate.net

While palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation, specific examples with this compound are less detailed in seminal reports. researchgate.netrsc.org However, the principles of this reaction, which couples amines with aryl halides, are broadly applicable. beilstein-journals.org Similarly, the Ullmann condensation, a classical copper-catalyzed reaction, provides another route for N-arylation, though it often requires harsher conditions. acs.orgorganic-chemistry.org The reactivity of the aryl iodide in this compound makes it a suitable candidate for these types of cross-coupling reactions.

Table 1: Examples of N-Arylation Reactions
Reaction TypeCoupling PartnerCatalyst/ReagentsProduct TypeReference
Copper-Catalyzed N-ArylationAryl Boronic AcidsCu(OAc)₂, BaseMethyl 4-(arylamino)-3-iodobenzoates rsc.orgrsc.org
Buchwald-Hartwig Amination-Palladium Catalyst, Ligand, BaseN-Aryl Derivatives researchgate.netbeilstein-journals.org
Ullmann Condensation-Copper CatalystN-Aryl Derivatives acs.orgorganic-chemistry.org

Amidation and Peptide Coupling Reactions

Forming an amide bond at the amino group of this compound can be challenging. The electronic properties of the aniline (B41778), influenced by the adjacent iodine atom, reduce its nucleophilicity. imperial.ac.uk Exploratory studies have shown that standard peptide coupling reagents often fail to yield the desired amide product when reacting this compound with a carboxylic acid. imperial.ac.uk

Despite this inherent low reactivity, successful amidation has been achieved under specific conditions. For example, the use of benzoyl chloride in the presence of silver cyanide (AgCN) can facilitate the formation of the corresponding benzamide. imperial.ac.uk In the context of solid-phase peptide synthesis (SPPS), a 4-amino-3-iodobenzoate moiety has been successfully linked to a Rink amide resin via an amide bond, serving as a starting point for the synthesis of substituted indoles. imperial.ac.uk This indicates that with appropriate activation strategies, the amino group can participate in amidation. The synthesis of a linear peptide fragment of Immunoglobulin E (IgE) has also been accomplished using this building block, highlighting its utility despite the coupling challenges.

Reductive Amination

Reductive amination offers a direct method to form secondary or tertiary amines by reacting the primary amino group with an aldehyde or ketone in the presence of a reducing agent. This reaction has not been extensively documented for this compound itself. However, a related transformation, the reductive amination of an aldehyde using the amino group of a similar compound, methyl 2-amino-5-bromobenzoate, has been studied, suggesting the feasibility of the reverse reaction. escholarship.org

Generally, reductive amination of electron-deficient anilines can be difficult due to the low reactivity of the amine. masterorganicchemistry.com Common reducing agents used for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org The reaction typically proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ.

Protection Strategies for the Amino Group

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group. A common and effective strategy for protecting the aniline nitrogen of this compound is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is achieved by reacting the compound with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like pyridine (B92270), affording the protected product in high yield (89%). imperial.ac.uk

The Fmoc group is a standard protecting group in solid-phase peptide synthesis because it is stable under various reaction conditions but can be readily removed with a base, typically a solution of piperidine (B6355638) in an organic solvent. chemimpex.comrsc.org This orthogonality allows for selective deprotection and further modification at the amino position without affecting other sensitive parts of the molecule. imperial.ac.uk

Table 2: Protection of the Amino Group
Protecting GroupReagentConditionsYieldReference
FmocFmoc-ClPyridine, CH₂Cl₂89% imperial.ac.uk

Reactions Involving the Ester Group

The methyl ester functionality provides another handle for the chemical modification of this compound.

Hydrolysis of the Methyl Ester

Hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid is a fundamental and frequently employed reaction. This transformation is critical for subsequent reactions that require a carboxylic acid, such as amide bond formation or further derivatization.

For the Fmoc-protected derivative of this compound, hydrolysis can be successfully carried out using acidic conditions. A mixture of trifluoroacetic acid (TFA) and concentrated hydrochloric acid (HCl) effectively cleaves the methyl ester to provide the free carboxylic acid in good yield (61%). imperial.ac.uk This method is particularly useful when other acid-labile groups are not present or when their removal is also desired. Basic hydrolysis using reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water is also a standard procedure for saponifying methyl esters, though specific examples for this substrate under basic conditions are less documented. ambeed.com

Transesterification Reactions

The methyl ester group of this compound can be converted to other esters through transesterification. This process typically involves reacting the methyl ester with an alcohol in the presence of a catalyst. The choice of catalyst is crucial to ensure high conversion and selectivity, particularly given the presence of the sensitive amino and iodo functionalities.

Research into the transesterification of substituted methyl benzoates has identified various catalytic systems. For instance, zinc oxide (ZnO) nanoparticles have been demonstrated as an efficient and selective catalyst for the transesterification of esters, including those with iodo and amino substituents. researchgate.net While direct studies on this compound are not extensively detailed, the behavior of structurally similar compounds like methyl 4-iodobenzoate (B1621894) and methyl 4-aminobenzoate (B8803810) under these conditions provides valuable insight. researchgate.net The reaction generally proceeds by heating the methyl ester with an excess of another alcohol (e.g., ethanol (B145695) or propanol) in the presence of the catalyst.

The conditions for such reactions are chosen to favor the formation of the new ester, often by using the desired alcohol as the solvent to drive the equilibrium forward. The mild and heterogeneous nature of catalysts like ZnO nanoparticles makes them suitable for this purpose, as they can be easily separated from the reaction mixture and potentially reused, minimizing contamination of the polyfunctional product.

Table 1: Representative Conditions for Transesterification of Substituted Benzoates

SubstrateAlcoholCatalystConditionsReference
Methyl BenzoatesEthanolZnO NanoparticlesHeating researchgate.net
Ethyl 4-aminobenzoateMethanolAcid/Base Catalyst (Implied Reverse Reaction)Standard Esterification/Transesterification Conditions thieme-connect.com

Regioselective Transformations and Functional Group Compatibility

The true synthetic value of this compound lies in the ability to selectively manipulate its three functional groups. The electronic nature and steric placement of the amino, iodo, and ester groups on the aromatic ring dictate the regioselectivity of subsequent reactions.

The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, its nucleophilicity is notably reduced by the presence of the adjacent, electron-withdrawing iodine atom. imperial.ac.uk This steric and electronic hindrance makes reactions directly on the aniline nitrogen, such as standard acylation, challenging. imperial.ac.uk Despite this, the amino group can undergo specific transformations. For example, it can be protected with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or participate in copper-catalyzed N-arylation reactions with boronic acids. imperial.ac.ukresearchgate.net The amino group also directs C-H functionalization, such as ortho-azidation, under copper catalysis. rsc.org

The carbon-iodine bond is a key site for transition metal-catalyzed cross-coupling reactions. The iodo group can be readily substituted in reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of carbon-based substituents. This reactivity is central to its use as a building block. For instance, this compound has been used in palladium-catalyzed intramolecular C-H arylations following an initial N-arylation, leading to the synthesis of complex heterocyclic structures like carbazoles. researchgate.net

In some cases, the iodo group can be substituted under harsh, acidic conditions. For example, when heated to high temperatures (220 °C) in polyphosphoric acid (PPA) with o-aminothiophenols, the iodo group is replaced via an electrophilic substitution mechanism, rather than participating in the expected condensation to form a benzothiazole (B30560) with the iodo substituent intact. mdpi.com

The functional group compatibility allows for sequential reactions. A common strategy involves first reacting at the iodo-position via a cross-coupling reaction, followed by modification of the amino or ester group, or vice-versa. The choice of reagents and reaction conditions is critical to prevent unwanted side reactions. For example, protecting the highly reactive amino group is often a necessary first step before attempting transformations that are incompatible with a primary aniline. imperial.ac.uk

Table 2: Examples of Regioselective Transformations

Reaction TypeReacting SiteReagents/CatalystProduct TypeReference
N-ArylationAmino GroupBoronic Acids, Cu CatalystN-Aryl Amines researchgate.net
Amine ProtectionAmino GroupFmoc-Cl, PyridineFmoc-protected Amine imperial.ac.uk
Intramolecular C-H ArylationIodo Group & Aromatic C-HPd-catalyst (after N-arylation)Carbazole Derivatives researchgate.net
Electrophilic SubstitutionIodo Groupo-Aminothiophenol, PPA, 220 °CDe-iodinated Condensation Product mdpi.com
C-H AzidationAromatic C-H (ortho to Amine)TMSN3, CuBrOrtho-azido Aniline rsc.org

Advanced Characterization Techniques for Methyl 4 Amino 3 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyl 4-amino-3-iodobenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

¹H NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals for the aromatic protons and the methyl ester group. For instance, a reported spectrum shows a doublet for the proton at the 2-position (δ 8.31 ppm, J = 1.9 Hz), a doublet of doublets for the proton at the 6-position (δ 7.78 ppm, J = 8.4, 1.9 Hz), and a doublet for the proton at the 5-position (δ 6.68 ppm, J = 8.4 Hz). rsc.org The amino group protons appear as a broad singlet around δ 4.65 ppm, and the methyl ester protons present as a sharp singlet at approximately δ 3.84 ppm. rsc.org These chemical shifts and coupling constants are characteristic of the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For this compound, characteristic signals are observed for the carbonyl carbon of the ester (δ 165.8 ppm), the aromatic carbons attached to the amino group (δ 150.7 ppm), the iodine atom (δ 82.1 ppm), and the other aromatic carbons (δ 141.0, 131.1, 121.1, 113.1 ppm). rsc.org The methyl ester carbon appears at approximately δ 51.9 ppm. rsc.org

For derivatives, such as methyl 4-amino-5-iodo-2-methoxybenzoate, the NMR spectra reflect the changes in the molecular structure. The ¹H NMR shows two singlets for the aromatic protons at δ 8.18 and 6.28 ppm, and two singlets for the two methoxy (B1213986) groups at δ 3.84 and 3.83 ppm. rsc.org The ¹³C NMR spectrum of this derivative shows the carbonyl carbon at δ 164.8 ppm and other aromatic carbons at δ 161.7, 151.6, 142.9, 111.0, 97.1, and 71.5 ppm, with the two methoxy carbons at δ 55.9 and 51.7 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative in CDCl₃.
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 8.31 (d, 1H), 7.78 (dd, 1H), 6.68 (d, 1H), 4.65 (s, 2H), 3.84 (s, 3H) rsc.org 165.8, 150.7, 141.0, 131.1, 121.1, 113.1, 82.1, 51.9 rsc.org
Methyl 4-amino-5-iodo-2-methoxybenzoate 8.18 (s, 1H), 6.28 (s, 1H), 4.51 (br, 2H), 3.84 (s, 3H), 3.83 (s, 3H) rsc.org 164.8, 161.7, 151.6, 142.9, 111.0, 97.1, 71.5, 55.9, 51.7 rsc.org

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For this compound, electrospray ionization (ESI) is a common ionization method. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. The calculated exact mass for C₈H₈INO₂ is 276.95998 Da. nih.gov HRMS (ESI) analysis of this compound has shown an observed m/z value of 277.9708 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 277.9673 for C₈H₉INO₂⁺. rsc.org Similarly, a derivative, methyl 4-amino-5-iodo-2-methoxybenzoate, with a molecular formula of C₉H₁₀INO₃, has a calculated [M+H]⁺ mass of 307.9778 and an observed HRMS (ESI) value of 307.9770. rsc.org These precise measurements provide strong evidence for the elemental composition of the compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Key vibrational frequencies include the N-H stretching vibrations of the primary amine, which typically appear as two bands in the range of 3300-3500 cm⁻¹. For a related compound, 4-amino-3-sulfobenzoic acid, these stretches are observed at 3474 and 3377 cm⁻¹. rsc.org The C=O stretching vibration of the ester group is expected to be a strong band around 1700-1730 cm⁻¹. In a similar molecule, 4-amino-3-sulfobenzoic acid, the carbonyl stretch is seen at 1692 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. rsc.org The C-N and C-I stretching vibrations will also be present at lower frequencies. The conformity of the infrared spectrum is a key specification for the commercial availability of this compound. thermofisher.comthermofisher.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related iodobenzoate derivatives offers significant insights into the likely structural features. For example, the crystal structure of methyl 2-hydroxy-4-iodobenzoate reveals a monoclinic system with space group P2₁/c. researchgate.netiucr.org This structure is stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.netiucr.org

Polymorphism Studies of Related Iodobenzoates

Polymorphism is the ability of a compound to exist in more than one crystalline form. acs.orgsemanticscholar.org Different polymorphs can have distinct physical properties. Studies on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a derivative of ethyl 4-amino-3-iodobenzoate, have identified two polymorphic forms: a triclinic (MSBT) and a monoclinic (MSBM) form. acs.orgsemanticscholar.org These polymorphs were confirmed by single-crystal X-ray diffraction (SC-XRD) and exhibit different crystal packing and intermolecular interactions. acs.orgsemanticscholar.org The existence of polymorphism in related compounds suggests that this compound could also potentially exhibit this phenomenon under different crystallization conditions.

Intermolecular Interactions and Crystal Packing

Table 2: Crystallographic Data for a Related Iodobenzoate Derivative.
Compound Crystal System Space Group Key Intermolecular Interactions
Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Triclinic Form) Triclinic P1̅ N–H···O dimers, π–π stacking acs.orgsemanticscholar.org
Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (Monoclinic Form) Monoclinic P2₁/c C–H···O chains, stronger π–π stacking acs.orgsemanticscholar.org

Chromatographic Methods (TLC, HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It is often used to monitor reaction progress, with the compound's retention factor (Rf) being dependent on the solvent system used. rsc.org For purification, column chromatography over silica (B1680970) gel is frequently employed, with the eluent composition, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), optimized to achieve good separation. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis and purity determination. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and acetonitrile. HPLC analysis can confirm the purity of synthesized this compound, with purities greater than 98% being achievable through optimized synthetic routes.

Gas Chromatography (GC): GC is another method used for purity assessment, particularly for volatile compounds. The purity of commercially available this compound is often specified by GC analysis, with typical purities of 95% or higher. thermofisher.comsigmaaldrich.com

Applications of Methyl 4 Amino 3 Iodobenzoate in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry

In the pharmaceutical and medicinal chemistry sectors, Methyl 4-amino-3-iodobenzoate is a key building block for synthesizing a range of biologically active compounds. thermofisher.comlookchem.com Its utility stems from the strategic placement of its functional groups, which allows for participation in various coupling and functionalization reactions.

Synthesis of Carbazole (B46965) Alkaloids and Derivatives

A significant application of this compound is in the synthesis of carbazole alkaloids, a class of compounds known for their diverse biological activities. Research has demonstrated an efficient two-step process that begins with this precursor. The first step involves a copper-promoted N-arylation of this compound with various boronic acids. rsc.orgresearchgate.net This is followed by a palladium-catalyzed intramolecular C-H arylation, which successfully constructs the core carbazole framework. rsc.orgresearchgate.net This methodology has been successfully employed to synthesize several naturally occurring carbazole alkaloids. rsc.orgrsc.org

Table 1: Carbazole Alkaloids Synthesized from this compound

Alkaloid Name Synthesis Confirmed
Clausine C Yes
Clausine H Yes
Clausine L Yes
Clausenalene Yes
Glycozoline Yes
Glycozolidine Yes
Glycozolidal Yes
Sansoakamine Yes

This table is based on research findings detailing the use of this compound as a key precursor. rsc.orgresearchgate.net

Development of Bioactive Molecules and Ligands

The utility of this compound extends to the creation of other significant bioactive molecules and ligands. It has been used as a starting material in palladium-catalyzed reactions to produce dehydrotryptophan derivatives. nih.govacs.org

Furthermore, it is a crucial intermediate in the synthesis of O6-benzylguanine derivatives, which are investigated for their potential to target the DNA repair protein alkylguanine-DNA alkyltransferase (AGT). nih.gov In one synthetic pathway, this compound is first reduced using diisobutylaluminium hydride (DIBAL-H) to produce (4-amino-3-iodophenyl)methanol. nih.gov This intermediate is then used to build more complex molecules, such as precursors for O6-(4-azido-3-iodobenzyl)guanine (AIBG), designed for potential therapeutic applications. nih.gov

The compound also serves as a precursor for developing imaging agents. For instance, it was used to synthesize 4-diethylamino-3-iodobenzoic acid, a component of a potential imaging agent for aldehyde dehydrogenase (ALDH1), an enzyme implicated in certain cellular processes. nih.gov In another example, it was condensed with o-aminothiophenols to produce benzothiazole (B30560) structures, although in this specific reaction under high-temperature acidic conditions, the iodo group was substituted. mdpi.com

Intermediate in Agrochemical and Dyestuff Fields

This compound is recognized as an important raw material and intermediate within the agrochemical and dyestuff industries. thermofisher.comfishersci.delookchem.com Its structural features allow it to be a foundational component in the synthesis of larger, more complex molecules used in these sectors. While specific, large-scale industrial applications are proprietary, its role as a versatile building block is well-established in chemical literature. For instance, related iodo-aryl compounds are used in the synthesis of advanced dyes for applications such as solar cells. google.com

Role in the Development of Prosthetic Groups for Radiolabeling

A highly specialized application of this compound is in the field of nuclear medicine, specifically in the design and synthesis of prosthetic groups for radiolabeling. nih.gov Prosthetic groups are small molecules that are first radiolabeled and then attached to a larger biomolecule, such as a peptide or antibody, in a separate step. researchgate.netmdpi.com This indirect labeling strategy is often necessary for sensitive biological molecules that cannot withstand direct radiolabeling conditions. nih.govresearchgate.net

Radioiodination Applications

The iodine atom on this compound makes it an ideal precursor for radioiodination, the process of incorporating a radioactive iodine isotope into a molecule. nih.gov Iodine has several isotopes with properties suitable for medical imaging and therapy, including ¹²³I and ¹²⁴I for imaging (SPECT and PET, respectively) and ¹³¹I for targeted radionuclide therapy. nih.govmdpi.com

Researchers have used this compound as the starting material to create novel prosthetic groups. nih.govnih.gov One notable example is the development of tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), a bimodal prosthetic group designed for both fluorine-18 (B77423) PET imaging and radioiodine-based applications. nih.gov Another key intermediate, (4-amino-3-iodophenyl)methanol, is synthesized from this compound and used to create precursors for radioiodinated agents like O6-(4-azido-3-iodobenzyl)guanine ([¹³¹I]AIBG). nih.gov Similarly, it is a precursor in the synthesis of agents like 4-diethylamino-3-[I]iodobenzaldehyde ([I]DEIBA) for potential SPECT or PET imaging of ALDH1. nih.gov

Bioconjugation Strategies

Once a prosthetic group derived from this compound is radiolabeled, it must be attached to a target biomolecule. This process is known as bioconjugation. The prosthetic groups are often designed as activated esters, which readily react with primary amine functions on proteins and peptides to form stable amide bonds. nih.govmdpi.com

For example, the radiolabeled prosthetic group [¹²⁵I/¹⁸F]TFIB was successfully conjugated to tumor-targeting peptides, including PEG3[c(RGDyK)]₂ and NDP-MSH, which target αvβ3 integrin and MC1R receptors, respectively. nih.gov Another prominent prosthetic group, N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), is specifically designed for labeling proteins and peptides that undergo internalization into cells. researchgate.netresearchgate.net The guanidinium (B1211019) moiety helps to trap radioactivity inside the tumor cell after the labeled biomolecule is internalized. researchgate.netresearchgate.net This strategy has been successfully used to radiolabel anti-HER2 single-domain antibody fragments (nanobodies), improving their tumor retention and clearance from normal tissues. researchgate.netsnmjournals.org

Table 2: Prosthetic Groups and Intermediates Derived from this compound

Compound/Prosthetic Group Derived From Application Key Feature
(4-Amino-3-iodophenyl)methanol This compound Intermediate for AIBG Precursor for azido-functionalized radiotracers. nih.gov
Tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB) This compound Radiolabeling peptides Bimodal agent for both radioiodination and radiofluorination. nih.gov
**N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) Related 3-iodobenzoic acid structure Radiolabeling internalizing proteins/peptides Guanidine group provides enhanced intracellular retention (residualizing agent). researchgate.netresearchgate.net

| 4-Diethylamino-3-iodobenzoic acid | this compound | Precursor for DEIBA | Component for an ALDH1 imaging agent. nih.gov |

Solid-Phase Organic Synthesis Applications

This compound serves as a valuable building block in solid-phase organic synthesis (SPOS), a technique that allows for the efficient construction of complex molecules on a solid support. This methodology simplifies purification by allowing excess reagents and by-products to be washed away, leaving the desired compound attached to the insoluble resin.

A notable application is in the synthesis of peptide mimetics. For instance, a derivative of this compound has been anchored to a Rink amide AM resin. imperial.ac.uk This resin-bound intermediate was a key component in the solid-phase synthesis of a macrocyclic peptidomimetic designed to mimic the A-B loop of the Cε3 domain of human immunoglobulin E (IgE). imperial.ac.uk The strategy involved an on-resin Sonogashira coupling reaction to form a 65-membered ring, demonstrating the utility of the iodinated aromatic scaffold in complex macrocyclization reactions on a solid support. imperial.ac.uk

Furthermore, analogues of this compound attached to solid supports have been employed in the synthesis of heterocyclic compounds. An ester-linked derivative on TentaGel-S resin was used to prepare 2-substituted indoles through a palladium/copper-mediated "one-pot" Sonogashira coupling followed by a 5-endo-dig cyclization. imperial.ac.uk Another approach utilized a 4-amino-3-iodobenzoate unit linked to a Rink amide resin for the solid-phase synthesis of 2,3-disubstituted indoles via a palladium-mediated heteroannulation of alkynes. imperial.ac.uk

The use of solid-phase extraction (SPE) cartridges, a related technique, is also relevant. In the synthesis of radiolabeling precursors derived from this compound, C18 solid-phase extraction cartridges are used for purification, highlighting the compound's compatibility with solid-phase purification techniques that are crucial for high-purity applications like radiopharmaceutical chemistry. nih.gov

Table 1: Applications of this compound Derivatives in Solid-Phase Synthesis
ApplicationSolid Support/MethodKey ReactionProduct TypeReference
Synthesis of IgE A-B Loop MimeticRink Amide AM ResinOn-resin Sonogashira macrocyclizationMacrocyclic Peptidomimetic imperial.ac.uk
Synthesis of 2-Substituted IndolesTentaGel-S ResinPd(0)/Cu(I)-mediated Sonogashira/5-endo-dig cyclizationIndole Derivatives imperial.ac.uk
Synthesis of 2,3-Disubstituted IndolesRink Amide AM ResinPd(0)-mediated heteroannulationIndole Derivatives imperial.ac.uk
Purification of Radiolabeling PrecursorC18 Solid-Phase Extraction (SPE)Purification of a quaternary ammonium (B1175870) triflate saltRadiolabeling Precursor nih.gov

Catalysis and Ligand Development

This compound is a versatile substrate in various catalytic reactions, particularly in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in organic synthesis. Its structure, featuring an iodo group and an amino group on a benzene (B151609) ring, makes it suitable for cross-coupling reactions.

The compound has been utilized in copper-catalyzed C-N cross-coupling reactions with boronic acids. This reaction is a key step in a sequence leading to the synthesis of methyl carbazole-3-carboxylate and other carbazole alkaloids. researchgate.netchemsrc.com The process involves an initial N-arylation followed by a subsequent palladium-catalyzed intramolecular C-H arylation to construct the carbazole core. researchgate.net

In another application, this compound undergoes condensation with substituted o-aminothiophenoles, catalyzed by polyphosphoric acid (PPA) at high temperatures, to yield benzothiazole derivatives. mdpi.com Specifically, this reaction was expected to produce an iodinated benzothiazole, but under the acidic conditions and high heat (220 °C), an electrophilic substitution of the iodo group occurred, leading to the formation of 2-(4-aminophenyl)benzothiazole. mdpi.com

Furthermore, derivatives of this compound are employed in the synthesis of more complex molecules that are part of catalytic systems. For example, a derivative was used to prepare a (perfluoro)tin precursor for radioiodination. The synthesis of this precursor involved an organozinc intermediate that was generated using a cobalt-Xantphos-catalyzed, LiCl-mediated protocol. nih.gov This demonstrates the compound's role as a starting material for developing reagents used in sophisticated, metal-catalyzed transformations. nih.gov

Table 2: Catalytic Reactions Involving this compound
Reaction TypeCatalyst/ReagentReactantProduct ClassReference
C-N Cross-Coupling / C-H ArylationCopper catalyst, then Palladium catalystBoronic AcidsCarbazole Alkaloids researchgate.net
Condensation / CyclizationPolyphosphoric Acid (PPA)o-AminothiophenolesBenzothiazoles mdpi.com
In-situ generation of Organozinc IntermediateCobalt-Xantphos Complex / LiCl(Perfluoro)tin bromideOrganotin Precursor for Radiolabeling nih.gov

Theoretical and Computational Studies on Methyl 4 Amino 3 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For methyl 4-amino-3-iodobenzoate, DFT calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net

Studies on structurally related substituted benzoates and anilides demonstrate that functional groups significantly influence these electronic properties. researchgate.netsemanticscholar.org The electron-donating amino (-NH₂) group and the electron-withdrawing iodo (-I) and methyl ester (-COOCH₃) groups on the benzene (B151609) ring create a complex electronic environment. The amino group tends to raise the energy of the HOMO, while the iodo and ester groups typically lower the energy of the LUMO. This interplay dictates the molecule's electronic absorption characteristics and its susceptibility to electrophilic or nucleophilic attack. DFT calculations for analogous aromatic compounds have been used to analyze electronic structures, assess HOMO-LUMO energy gaps, and explore the influence of various substituents. researchgate.net

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Value / DescriptionSignificance
HOMO Energy Relatively high, influenced by the electron-donating amino group.Indicates regions susceptible to electrophilic attack.
LUMO Energy Relatively low, influenced by electron-withdrawing iodo and ester groups.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Moderate; a smaller gap suggests higher reactivity. researchgate.netDetermines molecular stability and electronic transition energies.
Dipole Moment Non-zero due to asymmetric substitution.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Negative potential near the amino and carbonyl oxygen atoms; positive potential near the iodine atom.Predicts sites for non-covalent interactions and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to explore the three-dimensional structure and dynamic behavior of a molecule. For this compound, these studies can predict the most stable spatial arrangement of its atoms and how the structure fluctuates over time.

Molecular dynamics simulations can provide further insights, particularly into the stability of the molecule in different environments (e.g., in various solvents). researchgate.netlookchem.com For instance, MD simulations have been used to validate the stability of ligand-protein complexes involving similar molecules and to understand the mechanics of polymer systems derived from this compound. researchgate.netresearchgate.net These simulations track the atomic positions over time, revealing the flexibility of rotatable bonds, such as the C-O bond of the ester group, and the molecule's interaction with its surroundings.

Prediction of Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. The molecule features several reactive sites: the amino group, the carbon-iodine bond, and the aromatic ring itself.

Computational models can predict that the amino group is a primary site for nucleophilic attack and can participate in N-arylation reactions. This is confirmed by experimental work showing that this compound undergoes copper-promoted N-arylation with boronic acids. researchgate.net The iodine atom, being a good leaving group, makes the C-I bond a key site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly common, such as the intramolecular C-H arylation that follows N-arylation to form carbazole (B46965) derivatives. researchgate.net The mechanism of such reactions often involves the formation of an arylpalladium intermediate. researchgate.net

Furthermore, the compound's reactivity is demonstrated in its condensation with o-aminothiophenols in the presence of polyphosphoric acid (PPA), which leads to the formation of benzothiazole (B30560) derivatives. mdpi.com Under these acidic conditions, an electrophilic substitution of the iodo group can occur. mdpi.com The reduction of the ester group is also possible, as seen in reactions using diisobutylaluminium hydride (DIBAL-H). researchgate.net

Table 2: Predicted Reactive Sites and Associated Reactions of this compound

Reactive SiteType of ReactionExampleReference
**Amino Group (-NH₂) **N-ArylationCopper-promoted coupling with boronic acids. researchgate.net
Carbon-Iodine Bond (C-I) Palladium-Catalyzed Cross-CouplingIntramolecular C-H arylation to form carbazoles. researchgate.net
Carbon-Iodine Bond (C-I) Nucleophilic SubstitutionCondensation with o-aminothiophenols, leading to de-iodination. mdpi.com
Ester Group (-COOCH₃) ReductionReduction to an alcohol using DIBAL-H. researchgate.net
Aromatic Ring Heterocycle FormationSynthesis of dibenzoazocinones via intramolecular Heck reaction. researchgate.net

Environmental and Toxicological Considerations in Research of Iodinated Aromatic Compounds General

Environmental Fate and Degradation Pathways of Related Compounds

Iodinated aromatic compounds, such as those used in X-ray contrast media (ICM), are known for their persistence in the environment. core.ac.ukresearchgate.net They are often poorly removed by conventional wastewater treatment processes. core.ac.ukresearchgate.net Degradation, when it occurs, can proceed through several pathways. nih.gov For iodinated contrast media, major degradation routes include:

Deiodination: The cleavage of the carbon-iodine bond, releasing iodide ions into the environment. nih.govccspublishing.org.cn

Deacylation and Decarboxylation: Removal of side chains from the aromatic ring. nih.govccspublishing.org.cn

Oxidation: Oxidation of alcohol groups on the side chains. ccspublishing.org.cn

Electrochemical degradation and advanced oxidation processes (AOPs) have been shown to be effective in breaking down these persistent compounds. nih.govmdpi.com However, incomplete degradation can lead to the formation of various transformation by-products, which may themselves be of environmental concern. ccspublishing.org.cnmdpi.com Studies have shown that the degradation of organoiodine compounds may proceed more readily than their chlorinated counterparts. researchgate.net

Bioaccumulation and Ecotoxicological Implications

The discharge of iodinated compounds into the environment raises concerns about their potential for bioaccumulation in the food chain. mdpi.comrsc.org While the parent compounds of many iodinated contrast media are considered to have low toxicity, their continuous input into aquatic systems and the formation of more toxic by-products during disinfection processes (e.g., iodo-trihalomethanes) pose a long-term risk. core.ac.ukmdpi.comnih.gov The formation of these iodinated disinfection by-products can be more harmful than the original compounds. ccspublishing.org.cn Some studies suggest that aromatic structures in natural organic matter can play a role in the sorption and stabilization of iodine in soil and sediment. rsc.orgfrontiersin.org

Analytical Methods for Environmental Detection

Detecting and quantifying iodinated aromatic compounds in environmental samples like water and soil requires sensitive analytical methods. cdc.gov Commonly used techniques include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is one of the best methods for determining total iodine concentrations in environmental samples due to its high sensitivity and low detection limits. nerc.ac.uk

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (HPLC-MS) or UV detection, HPLC is used to separate and identify specific iodinated compounds and their degradation products in complex mixtures. mdpi.comeuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile iodinated organic compounds that can form during treatment processes. aip.orgresearchgate.net

Ion Chromatography: This method can be used to measure iodide and other inorganic iodine species released during the degradation of organic compounds. nih.govua.es

A summary of common analytical methods for iodine in environmental samples is presented below.

Analytical Method Sample Matrix Typical Use Source(s)
ICP-MS Water, SoilTotal iodine quantification, high sensitivity nerc.ac.uk
HPLC-UV/MS WaterSeparation and identification of parent compounds and by-products mdpi.comeuropa.eu
GC-MS Water, AirDetection of volatile iodinated organic compounds aip.orgresearchgate.net
Ion Chromatography WaterMeasurement of inorganic iodine species (e.g., iodide) nih.govua.es
Spectrophotometry WaterColorimetric determination of iodine concentration nerc.ac.uknih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Pathways and Sustainable Synthesis

Future research is expected to focus on developing more efficient and environmentally friendly methods for synthesizing Methyl 4-amino-3-iodobenzoate and its derivatives.

Greener Synthetic Routes: Traditional syntheses often involve harsh reagents and produce significant waste. chembk.com The development of "green" chemistry approaches is a key area of future research. mdpi.com This includes exploring enzymatic catalysis and the use of less toxic solvents and reagents to minimize environmental impact. chembk.commdpi.com

Polymer-Supported Synthesis: The use of soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), offers a promising avenue for the synthesis of iodinated compounds. unl.pt This technique can simplify purification processes and allow for the recovery and reuse of reagents, contributing to more sustainable synthetic protocols. unl.pt

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and automated production methods.

A comparative table of synthetic approaches is provided below:

Synthetic ApproachAdvantagesDisadvantagesResearch Focus
Traditional Batch Synthesis Well-established methodsUse of harsh reagents, significant waste generationOptimization of existing protocols
Green Chemistry Reduced environmental impact, use of renewable resourcesMay require development of new catalysts and reaction conditionsEnzymatic catalysis, use of benign solvents
Polymer-Supported Synthesis Simplified purification, potential for reagent recyclingInitial setup cost, potential for lower overall yieldsDevelopment of new polymer supports and linkers
Flow Chemistry High precision, improved safety, scalabilityHigh initial investment, potential for cloggingOptimization of reactor design and reaction conditions

Exploration of New Catalytic Transformations

The iodine atom in this compound is a key feature that allows for a variety of catalytic cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Future research will likely explore new palladium-catalyzed reactions involving this compound to synthesize novel carbazole (B46965) derivatives and other heterocyclic compounds. researchgate.net

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions provide an alternative to palladium-based methods and are often more cost-effective. researchgate.net Research into copper-promoted N-arylation of this compound with boronic acids has shown promise for the synthesis of carbazole alkaloids. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for transformations under mild conditions. fu-berlin.de Investigating the use of photoredox catalysts to activate the carbon-iodine bond in this compound could open up new reaction pathways. fu-berlin.dediva-portal.org

Hypervalent Iodine Catalysts: Hypervalent iodine reagents can act as environmentally sustainable alternatives to heavy metal catalysts. rsc.org Exploring their use in transformations involving this compound could lead to greener and more efficient synthetic methods. rsc.org

Advanced Materials Science Applications

The aromatic structure and reactive functional groups of this compound make it a candidate for the development of new materials with tailored properties.

Polymer Synthesis: The amino and iodo groups can be utilized in polymerization reactions to create novel polymers. For instance, it can be used as a monomer in the synthesis of self-immolative polymers, which are designed to depolymerize in response to a specific trigger. researchgate.net

Organic Electronics: Aromatic compounds are the backbone of many organic electronic materials. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Functional Dyes and Pigments: The chromophoric nature of the substituted benzene (B151609) ring can be modified through chemical reactions to produce new dyes and pigments with specific optical properties for use in textiles, printing, and coatings.

Targeted Therapeutic and Diagnostic Agents

The ability to incorporate radioisotopes of iodine into the structure of this compound makes it a valuable precursor for the development of radiopharmaceuticals for both imaging and therapy.

Radiolabeling for PET and SPECT Imaging: The iodine atom can be replaced with radioactive isotopes such as Iodine-123, Iodine-124, or Iodine-131. These radiolabeled compounds can then be attached to biologically active molecules to create probes for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, allowing for the non-invasive visualization of biological processes in the body. nih.gov

Targeted Radionuclide Therapy: By incorporating a therapeutic radioisotope like Iodine-131, derivatives of this compound can be designed to selectively deliver radiation to cancer cells, minimizing damage to healthy tissues. nih.gov For example, N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), a related compound, has shown promise for the radioiodination of monoclonal antibodies that target tumor cells. researchgate.net

Bimodal Imaging and Theranostic Agents: Researchers are designing agents that combine both diagnostic and therapeutic capabilities, known as theranostics. This compound derivatives could be developed as bimodal agents, for instance, by incorporating both a fluorescent tag and a radioisotope, allowing for both optical imaging and radionuclide therapy. nih.gov

The following table summarizes the potential applications in this area:

ApplicationDescriptionKey Research Areas
PET/SPECT Imaging Use of radioiodinated derivatives to visualize biological targets.Development of new radiolabeling methods, synthesis of novel targeting ligands.
Targeted Radionuclide Therapy Delivery of therapeutic radioisotopes to diseased tissues.Improving tumor targeting and cellular retention of radiolabeled agents.
Theranostics Combining diagnostic and therapeutic functions in a single agent.Design of multimodal probes for simultaneous imaging and therapy.

Investigations into Environmental Impact (Specific to Iodinated Benzoates)

While holding promise in various fields, the increasing use of iodinated compounds, including derivatives of this compound, necessitates a thorough understanding of their environmental fate and potential impact.

Biodegradation Pathways: Research is needed to understand how iodinated benzoates are broken down in the environment. Studies have shown that some microorganisms can degrade iodinated compounds, often through reductive dehalogenation where the iodine atom is removed. asm.orgenviro.wiki For example, the white rot fungus Trametes versicolor has been shown to transform triiodinated benzoates. asm.org

Formation of Disinfection Byproducts: Iodinated compounds present in water sources can react with disinfectants used in water treatment, such as chlorine or ozone, to form potentially toxic iodinated disinfection byproducts (I-DBPs). researchgate.netmdpi.com Future research should focus on identifying these byproducts and assessing their toxicity.

Ecotoxicology: The potential toxicity of iodinated benzoates and their degradation products to aquatic organisms and other wildlife needs to be evaluated. chemrxiv.orgcanada.ca This includes both acute and chronic toxicity studies to determine safe environmental concentrations.

Understanding the environmental behavior of iodinated benzoates is crucial for ensuring their sustainable use and for developing strategies to mitigate any potential environmental risks.

Q & A

Q. Optimization factors :

  • Stoichiometry control (e.g., limiting ICl to avoid over-iodination) .
  • Purification : Flash chromatography (10–25% EtOAc/petroleum ether) or recrystallization to isolate high-purity product .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • ¹H NMR : Characteristic signals include aromatic protons (δ 8.25–7.03 ppm) and methyl ester groups (δ 3.80 ppm) .
  • Thin-layer chromatography (TLC) : Precoated silica gel plates with hexane/EtOAc (1:1) to monitor reaction progress .
  • Single-crystal X-ray diffraction (SC-XRD) : Using SHELX software (SHELXS-97 for structure solution, SHELXL-2018 for refinement) to resolve molecular conformation .
  • Melting point analysis : Comparative data from analogs (e.g., ethyl 3-iodo-4-sulfonamidobenzoate derivatives) to verify purity .

Advanced: How can competing iodination sites be controlled during the synthesis of this compound derivatives?

Answer:
Competing iodination at the 2-position is mitigated via:

  • Quenching with Na₂S₂O₃ to terminate iodination after monofunctionalization, avoiding double iodination .
  • Steric and electronic directing groups : The amino group at the 4-position directs iodination to the ortho (3-) position due to its electron-donating effect .
  • Low-temperature conditions (e.g., 0–5°C in methanol/dichloromethane) to suppress kinetic side reactions .

Advanced: What strategies are effective in mitigating side reactions during Suzuki-Miyaura coupling involving this compound?

Answer:

  • Base selection : Ba(OH)₂·8H₂O enhances coupling efficiency by stabilizing the boronate intermediate .
  • Catalyst optimization : Pd(PPh₃)₄ minimizes dehalogenation side reactions compared to bulkier ligands .
  • Solvent systems : Dioxane/water mixtures improve solubility of both aryl iodide and boronate species .
  • Post-reaction workup : Celite filtration and brine extraction to remove Pd residues and inorganic salts .

Advanced: How do crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation of derivatives synthesized from this compound?

Answer:

  • SHELX refinement : SHELXL-2018 refines hydrogen bonding and torsional angles, resolving ambiguities in sulfonamide derivatives (e.g., ethyl 3-iodo-4-sulfonamidobenzoate) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, I···π) to validate crystal packing .
  • ORTEP-3 visualization : Identifies deviations from planarity in the benzoate ring caused by steric effects .

Advanced: What are the critical factors in achieving high regioselectivity in nucleophilic aromatic substitution reactions using this compound?

Answer:

  • Electrophilic directing groups : The 4-amino group activates the 3-iodo position for nucleophilic attack via resonance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Temperature control : Heating (80–100°C) accelerates substitution while minimizing decomposition .
  • Leaving group optimization : The iodide group’s high leaving ability ensures efficient displacement by nucleophiles (e.g., thiols, azides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-amino-3-iodobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.